2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)9-4-6(5-19-9)11(20)10-7(17)2-1-3-8(10)18/h1-5,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQIVMVNTSYLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzoyl chloride with a pyrrole derivative under controlled conditions to form the intermediate product. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the trichloroethanone moiety .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and pyrrole ring contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2,2,2-Trichloro-1-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- **2,2,2-Trichloro-1-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- **2,2,2-Trichloro-1-(4-bromobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Uniqueness
The presence of both chlorine and fluorine atoms in 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone makes it unique compared to similar compounds. This combination of halogens can enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
2,2,2-Trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone, commonly referred to as compound 1 , is a synthetic organic compound notable for its complex structure and potential biological activities. With the molecular formula and a molecular weight of 352.55 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of compound 1, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure
The compound features a trichloromethyl group, a difluorobenzoyl moiety, and a pyrrole ring. The structural representation can be summarized as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.55 g/mol |
| CAS Number | 338403-94-4 |
The biological activity of compound 1 is largely attributed to its ability to interact with specific molecular targets within cells. The trichloromethyl and difluorobenzoyl groups enhance its binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of critical biochemical pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound 1. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that compound 1 inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
Antimicrobial Activity
Compound 1 has also been investigated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
In these studies, compound 1 showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study on Anticancer Activity
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrole derivatives, including compound 1. The researchers synthesized various analogs and evaluated their anticancer activity through:
- In vitro assays : Assessing cell viability using MTT assays.
- Mechanistic studies : Investigating apoptosis induction through flow cytometry.
Results indicated that the presence of the difluorobenzoyl group significantly enhanced anticancer activity compared to other analogs lacking this moiety.
Antimicrobial Efficacy Study
Another study published in Antimicrobial Agents and Chemotherapy investigated the antimicrobial efficacy of compound 1 against various pathogens. The study utilized:
- Disc diffusion method : To determine zones of inhibition.
- Time-kill assays : To evaluate bactericidal activity over time.
The findings revealed that compound 1 not only inhibited bacterial growth but also exhibited bactericidal effects at higher concentrations.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone?
Methodological Answer: The synthesis involves a multi-step sequence:
Pyrrole Ring Formation : React 2-pyrrolecarboxaldehyde with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoylated pyrrole intermediate .
Trichloroacetylation : Treat the intermediate with trichloroacetyl chloride under controlled conditions (0–5°C, anhydrous dichloromethane as solvent) to introduce the trichloromethyl group .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product with >95% purity.
Q. Critical Parameters :
- Temperature control during trichloroacetylation prevents side reactions (e.g., hydrolysis).
- Solvent choice (polar aprotic solvents like DMF or DCM) ensures compatibility with moisture-sensitive reagents .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Confirm pyrrole ring protons (δ 6.8–7.2 ppm) and absence of aldehyde protons (δ ~9–10 ppm, indicating incomplete reaction) .
- ¹³C NMR : Identify carbonyl carbons (C=O at ~170–190 ppm) and aromatic fluorinated carbons (δ ~110–130 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ at m/z 352.55 .
- Melting Point Analysis : Consistent melting point (202–204°C) indicates purity .
Note : Discrepancies in melting points (>2°C deviation) suggest impurities or polymorphic forms.
Q. What is the role of substituents (trichloromethyl, difluorobenzoyl) in modulating reactivity and bioactivity?
Methodological Answer :
- Trichloromethyl Group :
- Enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiols or amines) .
- Contributes to lipophilicity (logP ~3.2), impacting cellular uptake .
- Difluorobenzoyl Moiety :
- Fluorine atoms stabilize aromatic π-systems, improving metabolic resistance .
- Hydrogen-bonding interactions with biological targets (e.g., enzymes) enhance binding specificity .
Q. Experimental Validation :
- Replace the trichloromethyl group with a methyl group: Bioactivity decreases by >50% in cytotoxicity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?
Methodological Answer : Discrepancies often arise from:
- Cell Line Variability : Test the compound against the NCI-60 panel to assess tissue-specific responses .
- Assay Conditions : Control for ROS generation (linked to oxidative stress-mediated cytotoxicity) using fluorescent probes (e.g., DCFH-DA) .
- Metabolic Stability : Perform hepatic microsomal assays (e.g., human liver microsomes) to identify detoxification pathways .
Q. Case Study :
- In HeLa cells, EC₅₀ = 12 µM (high cytotoxicity), but in HEK293 cells, EC₅₀ > 100 µM. This suggests tissue-selective mechanisms .
Q. What strategies address challenges in crystallizing 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone for X-ray diffraction studies?
Methodological Answer :
Q. Challenges :
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer :
- Docking Simulations (AutoDock Vina) :
- Target: Cytochrome P450 enzymes (CYP3A4).
- Key interactions: Trichloromethyl group binds to hydrophobic pockets; difluorobenzoyl forms halogen bonds with active-site residues .
- MD Simulations (GROMACS) :
- Simulate binding stability over 100 ns. Root-mean-square deviation (RMSD) > 2 Å indicates conformational flexibility .
Q. Validation :
- Compare predicted binding affinities (∆G = −8.2 kcal/mol) with experimental IC₅₀ values .
Q. What analytical methods resolve synthetic byproducts or degradation products?
Methodological Answer :
- HPLC-MS/MS : Use a C18 column (ACN/water gradient) to separate:
- Byproduct : Chlorinated pyrrole dimer (retention time = 12.3 min, m/z 650.1) .
- Degradation Product : Hydrolyzed difluorobenzoic acid (retention time = 8.5 min, m/z 156.0) .
- Tandem MS Fragmentation : Confirm structures via characteristic fragment ions (e.g., loss of Cl⁻ or F⁻) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
